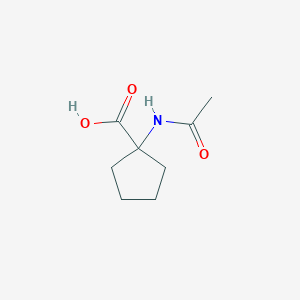

1-Acetamidocyclopentane-1-carboxylic acid

Overview

Description

1-Acetamidocyclopentane-1-carboxylic acid (ACA) is an organic compound that is widely used in scientific research. It is a cyclic carboxylic acid with a molecular weight of 120.14 g/mol and a melting point of 95-97 °C. It is a colorless, odorless and crystalline solid that is soluble in water, ethanol and other organic solvents. ACA is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Electrochemical Oxidation of Alcohols and Aldehydes

A study by Rafiee et al. (2018) developed an electrocatalytic method to oxidize primary alcohols and aldehydes to the corresponding carboxylic acids using a mediator related to 1-acetamidocyclopentane-1-carboxylic acid. This method is effective for various substrates and preserves stereochemistry, important in synthesizing precursors for medications like levetiracetam (Rafiee et al., 2018).

Synthesis of Diastereomeric Enantiopure Acids

Caputo et al. (2006) synthesized novel 1-aminocyclopentane-1,2,4-tricarboxylic acids as diastereomers, employing a methodology involving Diels–Alder reactions and oxidative cleavage. These compounds, structurally related to this compound, exhibit stereochemical properties vital for pharmaceutical applications (Caputo et al., 2006).

Screening on Glutamatergic and Serotonergic Systems

Gelmi et al. (2007) explored enantiopure constrained 1-aminocyclopentane-1,2,4-tricarboxylic acids for their activity on glutamate and serotonin receptors. Their research, closely related to this compound, helps in identifying potential metabotropic agonists acting on the serotoninergic system (Gelmi et al., 2007).

Spectroscopic Studies

Raajaraman et al. (2019) conducted extensive spectroscopic studies on 1-phenylcyclopentane carboxylic acid, which is structurally similar to this compound. These studies provide insights into quantum characters, bio-active nature, and reactive areas of such compounds, crucial for medicinal chemistry applications (Raajaraman et al., 2019).

Microbial Electrosynthesis from Carbon Dioxide

Vassilev et al. (2018) reported on microbial electrosynthesis for converting CO2 into carboxylic acids, including acids structurally related to this compound. This research is vital for developing sustainable biotechnologies and recycling CO2 emissions (Vassilev et al., 2018).

Accumulation and Transport in Plants

Vanderstraeten and Van Der Straeten (2017) investigated 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene in plants. Their research provides valuable insights into the transport and regulatory mechanisms of ACC, relevant for understanding the role of structurally related compounds in plant biology (Vanderstraeten & Van Der Straeten, 2017).

Biochemical Analysis

Biochemical Properties

1-Acetamidocyclopentane-1-carboxylic acid plays a significant role in biochemical reactions as a Bronsted acid, capable of donating a proton to a Bronsted base . It interacts with various enzymes and proteins, including those involved in amino acid metabolism. The compound’s interactions with these biomolecules are crucial for maintaining cellular homeostasis and facilitating metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. These interactions can lead to changes in gene expression and the overall metabolic state of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with specific enzymes and cofactors to facilitate the conversion of substrates into products. These interactions can influence metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to regulate the localization and accumulation of the compound, ensuring that it reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .

properties

IUPAC Name |

1-acetamidocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-8(7(11)12)4-2-3-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLJYVSRHSZWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281738 | |

| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4854-46-0 | |

| Record name | MLS000738007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)